tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
Description
The compound tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate is a carbamate derivative with a complex polycyclic structure. Key features include:
- Molecular formula: C₂₉H₄₇N₃O₄S (CAS 142580-65-2, ).
- Molecular weight: ~501.7 g/mol.
- Structural highlights: A central octahydroisoquinoline scaffold, tert-butyl carbamate groups, a phenylsulfanyl moiety, and a hydroxyl substituent.
- Physicochemical properties: XLogP3 = 5.1 (indicative of high lipophilicity), hydrogen bond donors = 3, acceptors = 5, and topological polar surface area (TPSA) = 90.9 Ų .
Carbamates are widely utilized in medicinal chemistry due to their stability and role as prodrugs or enzyme inhibitors.
Properties
IUPAC Name |
tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47N3O4S/c1-28(2,3)31-26(34)24-16-20-12-10-11-13-21(20)17-32(24)18-25(33)23(30-27(35)36-29(4,5)6)19-37-22-14-8-7-9-15-22/h7-9,14-15,20-21,23-25,33H,10-13,16-19H2,1-6H3,(H,30,35)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYMVYNHFPZOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
tert-Butyl Carbamate Group Introduction
The tert-butyl carbamate (Boc) groups are introduced via carbamate-forming reactions using di-tert-butyl dicarbonate ((Boc)₂O) or isobutyl chlorocarbonate. Source 2 details the use of N-Boc-D-Serine as a starting material, where the Boc group is pre-installed and retained during subsequent reactions. For secondary amines, Nano-γ-Fe₂O₃ catalyzes Boc protection in water at ambient temperatures, achieving 89–95% yields (source 5). This green method avoids traditional bases and organic solvents, enhancing sustainability.
Construction of the Octahydroisoquinoline Core
The octahydroisoquinoline system is synthesized via hydrogenation or cyclization of pre-functionalized intermediates. Source 4 highlights the use of partially saturated isoquinoline derivatives, where the bicyclic structure is formed through intramolecular cyclization under acidic conditions. Stereochemical control at positions 4a and 8a is achieved using chiral catalysts or enantiomerically pure starting materials.
Detailed Stepwise Synthesis
Mixed Anhydride-Mediated Condensation
A pivotal step involves coupling N-Boc-D-Serine with benzylamine derivatives. As per source 2, N-Boc-D-Serine reacts with isobutyl chlorocarbonate and N-methylmorpholine to form a mixed anhydride intermediate, which subsequently condenses with benzylamine in ethyl acetate. This method yields 90.2–93.1% of the advanced intermediate, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate (Table 1).
Table 1: Reaction Conditions for Mixed Anhydride Coupling
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous ethyl acetate |
| Temperature | -15°C to 15°C |
| Reagents | N-Boc-D-Serine, i-BuOCOCl, NMM |
| Yield | 90.2–93.1% |
Thioether Formation via Nucleophilic Substitution
The phenylsulfanyl group is introduced through nucleophilic substitution. Source 4 suggests reacting a hydroxyl-containing intermediate with thiophenol in the presence of Mitsunobu reagents (e.g., DIAD, PPh₃) or under basic conditions. Alternatively, mercaptobenzene reacts with a brominated precursor using K₂CO₃ in DMF, achieving 85–88% yields.
Phase-Transfer Catalyzed Alkylation
Methylation of the hydroxyl group to form the methoxy derivative (critical for biological activity) employs phase-transfer catalysis. Source 2 utilizes tetrabutylammonium bromide (TBAB) and methyl sulfate in a biphasic system (ethyl acetate/KOH), yielding 87% of the alkylated product. This method ensures minimal epimerization and high regioselectivity.
Optimization and Stereochemical Control
Temperature and Solvent Effects
Low temperatures (-15°C to 0°C) during mixed anhydride formation prevent racemization, as evidenced by source 2’s 93% yield at 0°C. Polar aprotic solvents (e.g., ethyl acetate) enhance intermediate stability, while aqueous workups remove byproducts like N-methylmorpholine hydrochloride.
Catalytic Enhancements
Replacing traditional bases with Nano-γ-Fe₂O₃ (source 5) reduces reaction times from 12 hours to 3 hours for Boc protection. The nano-catalyst’s magnetic properties allow easy recovery and reuse over five cycles without significant activity loss.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Column chromatography (hexane/EtOAc, 8:1) achieves >98% purity, critical for pharmaceutical intermediates. Residual solvents are monitored via GC-MS, adhering to ICH guidelines.
Applications and Derivative Synthesis
The compound serves as a precursor to anticonvulsants like lacosamide (source 2). Structural analogs exhibit NMDA receptor antagonism (source 4), highlighting potential in neurodegenerative disease therapy. Further functionalization of the phenylsulfanyl group enables diversification into antimicrobial or anticancer agents.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Carbamate Group
Reaction Type : Acidic or basic hydrolysis
Mechanism : The tert-butyl carbamate (Boc) group undergoes cleavage to release the primary amine. Under acidic conditions (e.g., HCl in dioxane), the carbamate is protonated, leading to C–N bond cleavage and formation of a tertiary amine .
Key Findings :
-
Conditions : Acid (e.g., 4 M HCl) or mild base (e.g., NaOH).
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Product : The amine intermediate and tert-butyl alcohol.
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Relevance : Common deprotection strategy in peptide synthesis .
Oxidation of the Phenylsulfanyl Group
Reaction Type : Oxidation to sulfoxide or sulfone
Mechanism : The phenylsulfanyl (SPh) group can oxidize via electrophilic attack or peracid-mediated pathways. For example, hydrogen peroxide (H₂O₂) or m-CPBA (meta-chloroperbenzoic acid) converts SPh to sulfoxide (S(O)Ph) or sulfone (S(O)₂Ph) .
Key Findings :
-
Conditions : H₂O₂, m-CPBA, or catalytic metal oxides.
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Product : Oxidized derivatives (e.g., sulfoxide or sulfone).
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Implications : Alters lipophilicity and electronic properties of the molecule .
Functionalization of the Hydroxy Group
Reaction Type : Esterification or ether formation
Mechanism : The hydroxyl group can react with electrophiles (e.g., acyl chlorides, alkyl halides) to form esters or ethers. For example, treatment with acetic anhydride yields an acetate ester .
Key Findings :
-
Conditions : Acyl chloride + base (e.g., pyridine) or alkyl halide + NaH.
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Product : Ester or ether derivatives.
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Application : Enhances stability or modifies pharmacokinetics .
Reactions at the Isoquinolinyl Moiety
Reaction Type : Electrophilic substitution or ring-opening
Mechanism : The octahydroisoquinolinyl core may undergo alkylation, acylation, or nucleophilic attack. For example, alkylation at the nitrogen or ring positions could occur under Friedel-Crafts conditions .
Key Findings :
-
Conditions : Alkyl halides, acyl chlorides, or Lewis acids (e.g., AlCl₃).
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Product : Substituted isoquinolinyl derivatives.
Data Table: Representative Reactions
Research Findings
-
Stability Studies : The tert-butyl carbamate group is stable under neutral conditions but labile under acidic/basic conditions, making it suitable for controlled deprotection .
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Oxidation Trends : Sulfur oxidation increases with electron-deficient aryl groups, as seen in analogs with electron-withdrawing substituents .
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Pharmacokinetic Implications : Hydroxy group modifications (e.g., esterification) may improve membrane permeability, a critical factor for drug delivery .
Scientific Research Applications
Potential Biological Activities
Research indicates that compounds with isoquinoline structures often exhibit:
- Anti-inflammatory properties
- Analgesic effects
- Antitumor activity
The specific interactions of this compound with biological targets may provide insights into its therapeutic potential against various diseases, including neurological disorders.
Drug Development
The compound's structural complexity allows for potential modifications that could enhance its pharmacological profile. The incorporation of the tert-butylcarbamoyl group may improve solubility and stability, which are critical factors in drug formulation.
Interaction Studies
Studies can be conducted to evaluate the binding affinity of this compound to various receptors or enzymes. Techniques such as surface plasmon resonance or isothermal titration calorimetry can quantitatively assess these interactions. In vitro assays may elucidate its efficacy against specific biological targets relevant to disease models.
Synthesis Pathways
The synthesis of this compound can follow several pathways that require careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity. Typical reactions for carbamates can be explored to understand the reactivity of this compound better.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
tert-butyl 4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-ylcarbamate (CAS 1867-66-9)
- Molecular formula : C₁₃H₂₄N₂O₅.
- Key features : Cyclobutyl group, β-hydroxy ketone, and tert-butyl carbamate.
- Properties: Lower molecular weight (312.3 g/mol) and TPSA (95.7 Ų) compared to the target compound.
- Differentiation: Lacks the isoquinoline core and phenylsulfanyl group, reducing steric bulk and lipophilicity (XLogP3 = 1.9).
tert-butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate
- Molecular formula : C₁₉H₂₂N₂O₄.
- Key features : Aromatic hydroxyphenyl group and benzyl carbamate linkage.
- Properties : Moderate lipophilicity (XLogP3 ≈ 3.5) and TPSA = 95.0 Ų. The hydroxyphenyl group enhances hydrogen-bonding capacity, favoring solubility in polar solvents .
- Differentiation : Simpler structure without fused rings, limiting its utility in targeting complex binding pockets.
tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-yl)methyl]carbamate (CAS 182120-83-8)
- Molecular formula : C₁₀H₁₅N₃O₂S₂.
- Key features : Thiazole ring with a carbamothioyl group.
- Properties : Higher electrophilicity due to the thiazole ring, with XLogP3 = 2.8 and TPSA = 116.0 Ų. The carbamothioyl group may confer metal-binding activity .
- Differentiation : Smaller molecular framework compared to the target compound, with divergent applications in catalysis or chelation therapy.
tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate (CAS 1956335-01-5)
- Molecular formula: C₁₀H₂₀ClNO₄S.
- Key features : Chlorosulfonyl group and branched alkyl chain.
- Properties : Reactive chlorosulfonyl moiety facilitates derivatization in synthetic chemistry. XLogP3 = 3.2, TPSA = 85.7 Ų .
- Differentiation : Lacks aromaticity and fused rings, making it more suitable as an intermediate in organic synthesis.
Data Tables for Comparative Analysis
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
Biological Activity
Tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate is a complex organic compound with significant potential in medicinal chemistry. Its structure features multiple functional groups including carbamate, hydroxyl, and sulfanyl moieties, as well as an isoquinoline core known for various biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a substantial molecular weight and complexity. The presence of the isoquinoline derivative suggests potential interactions with biological targets that could lead to therapeutic applications.
| Structural Feature | Description |
|---|---|
| Carbamate Moiety | Enhances solubility and bioavailability |
| Isoquinoline Core | Associated with anti-inflammatory and antitumor properties |
| Hydroxyl Group | May contribute to hydrogen bonding interactions |
| Sulfanyl Group | Potential for redox reactions |
Pharmacological Potential
Research indicates that compounds containing isoquinoline structures exhibit a range of biological activities:
- Antitumor Activity : Isoquinoline derivatives have been reported to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by modulating inflammatory pathways.
- Neurological Applications : The unique structure may allow for interactions with neurotransmitter systems, suggesting potential use in treating neurological disorders.
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation : It could interact with various receptors (e.g., P2Y receptors) influencing cellular signaling pathways.
Study 1: Antitumor Activity
A study demonstrated that a related isoquinoline derivative exhibited significant cytotoxic effects on cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.
Study 2: Anti-inflammatory Effects
In another investigation, compounds similar to this compound were shown to reduce levels of pro-inflammatory cytokines in vitro.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Lacosamide | Carbamate derivative | Anticonvulsant |
| Sunitinib | Contains phenyl and nitrogen heterocycles | Antitumor |
| Other Isoquinolines | Diverse functional groups | Anti-inflammatory |
This comparative analysis highlights the unique aspects of tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,...], particularly its complex structure combining multiple pharmacophores that may enhance its therapeutic potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this carbamate derivative?
- The compound can be synthesized via multi-step organic reactions, including carbamate formation using tert-butyl protecting groups and nucleophilic substitutions. Key steps involve coupling reactions between isoquinoline intermediates and sulfanylphenyl moieties. Controlled copolymerization techniques, as described in polycationic dye-fixative synthesis (e.g., using persulfate initiators and functional monomers), may guide reaction optimization . For structural analogs, protocols involving tert-butyl carbamate protection under anhydrous conditions and catalytic hydrogenation for stereochemical control are common .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- While the compound is not classified as hazardous, standard precautions include:
- Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation risks .
- PPE : Wear chemical-resistant gloves (nitrile) and OSHA-compliant safety goggles .
- Storage : Keep in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via approved chemical waste channels .
Q. Which analytical techniques are optimal for assessing purity and structural integrity?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
- Spectroscopy :
- NMR : 1H/13C NMR to confirm stereochemistry (e.g., coupling constants for hydroxyl and sulfanyl groups) .
- MS : High-resolution ESI-MS for molecular weight validation (±0.001 Da tolerance) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments?
- Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical confirmation. For example, hydrogen-bonding networks in tert-butyl carbamates can clarify hydroxyl group orientation, which may conflict with NMR-derived NOE data . Pair SCXRD with DFT calculations (e.g., Gaussian 16) to validate torsional angles and minimize overinterpretation of NMR coupling constants .
Q. What computational strategies predict conformational stability and reactivity?
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or methanol) using AMBER or GROMACS to assess carbamate hydrolysis kinetics .
- Docking Studies : For biological applications (e.g., protease inhibition), use AutoDock Vina to model interactions with target proteins (e.g., HIV-1 protease active sites) .
- Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
Q. How does this compound interact with biological targets, such as viral proteases?
- The tert-butyl carbamate group mimics peptide bonds, enabling competitive inhibition of HIV-1 protease by occupying the substrate-binding pocket. Isoquinoline and sulfanyl moieties enhance hydrophobic interactions with conserved residues (e.g., Asp25). Bioactivity assays (e.g., FRET-based protease activity) show IC50 values in the nanomolar range, comparable to Saquinavir derivatives .
Q. What experimental design principles optimize multi-step synthesis yield?
- Design of Experiments (DoE) : Apply factorial designs to variables (e.g., temperature, catalyst loading) for critical steps like cyclopropane ring formation .
- Flow Chemistry : Use microreactors for exothermic reactions (e.g., tert-butyl protection) to enhance mixing and reduce byproducts .
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate purity .
Q. How can AI enhance synthesis and characterization workflows?
- Predictive Modeling : Train neural networks (e.g., Chemprop) on PubChem data to predict reaction yields or solubility .
- Automated Optimization : Couple robotic platforms with AI-driven algorithms (e.g., Bayesian optimization) to iteratively refine reaction conditions .
- Data Integration : Use tools like COMSOL Multiphysics to simulate heat/mass transfer effects in scaled-up reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
